![molecular formula C17H21N3O4S B6078579 N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6078579.png)
N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a dimethoxyphenyl group with a dihydropyrimidinyl sulfanyl acetamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the dihydropyrimidinyl sulfanyl acetamide group through a series of condensation and substitution reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the dihydropyrimidinyl moiety, resulting in the corresponding alcohol derivatives.
Substitution: The aromatic ring in the dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds exhibit notable antitumor effects. The structural features of N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide suggest potential activity against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Experimental studies demonstrate that it may restore mitochondrial function and protect neuronal cells from damage in conditions like chronic traumatic encephalopathy . This suggests a promising application in treating neurodegenerative disorders.
Synthesis and Derivatives
The synthesis of this compound involves the reaction of specific precursors that include 3,4-dimethoxyphenyl and various pyrimidine derivatives. The synthesis pathway often includes steps such as acylation and sulfanylation, which are crucial for enhancing the biological activity of the final product .
Case Study: Anticancer Activity
In a study published in Medicina, a derivative of the compound was tested for its effectiveness against specific cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, confirming its potential as an anticancer agent .
Case Study: Neuroprotection
Another study focused on the neuroprotective effects of similar pyrimidine derivatives on mitochondrial function in animal models. The findings suggested that these compounds could mitigate oxidative stress and improve cognitive functions in models of brain injury .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-(3,4-dimethoxyphenyl)acetamide
- 2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
- 3,4-dimethoxyphenyl derivatives
Uniqueness: N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C16H21N5O3S. Its molecular weight is approximately 331.37 g/mol. The structure features a dimethoxyphenyl group and a pyrimidine moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity :
- Antitumor Effects :
- Antimicrobial Properties :
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Table 1: Summary of Biological Activities in Related Compounds
Compound | Activity Type | Reference |
---|---|---|
2-Amino-6-oxo-1H-purin-8-yl-thio | Antiviral | |
4-Dimethoxyphenyl derivatives | Antitumor | |
1,2,4-Triazole derivatives | Antimicrobial |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Receptor Interaction : It may interact with specific cellular receptors that modulate cell signaling pathways related to growth and apoptosis.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-4-5-11-9-15(21)20-17(19-11)25-10-16(22)18-12-6-7-13(23-2)14(8-12)24-3/h6-9H,4-5,10H2,1-3H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZPBBAJMCOQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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